Quinapril Cyclohexyl Analogue
Description
Quinapril Cyclohexyl Analogue, identified as "Quinapril Imp-E(EP)/Cyclohexyl analog" in pharmacopeial standards, is a structurally modified derivative of quinapril, a nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure . This analogue features a cyclohexyl group substitution in place of the original phenyl or aliphatic moiety in quinapril’s structure. Such modifications are often studied to assess their impact on pharmacokinetics, stability, and biological activity, particularly in the context of impurity profiling or drug optimization . The compound is classified as a related substance in pharmaceutical quality control, necessitating rigorous analytical evaluation to ensure drug safety and efficacy .
Properties
Molecular Formula |
C₂₅H₃₆N₂O₅ |
|---|---|
Molecular Weight |
444.56 |
Synonyms |
(3S)-2-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-cyclohexylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic Acid; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar ACE Inhibitors
Trandolapril and Its Related Compounds
Trandolapril, another ACE inhibitor, shares structural similarities with Quinapril Cyclohexyl Analogue due to its cyclohexyl-containing backbone. According to USP standards, trandolapril’s structure includes a hexahydroindolecarboxylic acid core with a cyclohexylpropyl group, enhancing its lipophilicity and tissue penetration . Key differences include:
- Potency : Trandolapril’s diacid form exhibits an IC₅₀ of 2.6 × 10⁻⁹ M for ACE inhibition, comparable to quinapril’s diacid (IC₅₀ = 2.8 × 10⁻⁹ M) .
CI-906 and CI-907
CI-906 (quinapril’s prodrug) and CI-907 are nonsulfhydryl ACE inhibitors with distinct bicyclic frameworks. While CI-906 shares quinapril’s tetrahydroisoquinoline core, CI-907 incorporates an octahydroindole system. Both demonstrate:
- ACE Inhibition : CI-906’s diacid form has an IC₅₀ of 2.8 × 10⁻⁹ M, identical to quinapril’s diacid, whereas CI-907’s diacid shows similar potency (IC₅₀ = 2.6 × 10⁻⁹ M) .
Comparison with Functional Analogues and Impurities
Quinapril Impurities
This compound is one of several impurities listed in pharmacopeial monographs:
The cyclohexyl analogue is distinct in its resistance to phase I metabolism due to increased steric hindrance, unlike Imp-A or Imp-D, which are more reactive .
LIMK Inhibitors with Cyclohexyl Linkers
For example:
- (R,R)-1,2-Cyclohexyl Linkers (Compounds 25–26): Exhibit >50-fold selectivity for LIMK1 over LIMK2 .
- (S,S)-1,2-Cyclohexyl Linkers (Compounds 23–24): Show preferential inhibition of LIMK2 .
Pharmacokinetic and Pharmacodynamic Considerations
- Renal Transport : Quinapril is a low-affinity inhibitor of renal peptide transporter PepT2 (Ki ≈ 1 mM), a trait that may differ in its cyclohexyl analogue due to altered hydrophobicity .
- Thermal Stability : Unlike quinapril, which forms gaseous impurities under heat, the cyclohexyl analogue’s crystalline free-form structure may improve thermal stability, as seen in analogous compounds .
Preparation Methods
Intermediate Preparation: Cyclohexyl-Containing Carboxylic Acid Derivatives
The synthesis begins with the preparation of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-cyclohexylbutanoic acid ethyl ester, a key intermediate.
Step 1: Cyclohexylbutanoic Acid Synthesis
-
Reaction : Cyclohexylmagnesium bromide is reacted with ethyl 4-bromo-2-oxobutanoate in tetrahydrofuran (THF) at −78°C.
-
Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
-
Analytical Data : (400 MHz, CDCl₃): δ 3.98 (q, J = 7.1 Hz, 2H), 2.81–2.73 (m, 1H), 1.98–1.85 (m, 4H), 1.62–1.55 (m, 4H), 1.28 (t, J = 7.1 Hz, 3H).
Step 2: Oxazolidinone Formation
Stereoselective Coupling with Tetrahydroisoquinoline
The cyclohexyl intermediate is coupled with (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester under controlled conditions to avoid racemization.
Step 3: Amide Bond Formation
-
Reagents :
-
Cyclohexyl oxazolidinone derivative: 1.2 equiv.
-
Tetrahydroisoquinoline tert-butyl ester: 1.0 equiv.
-
Coupling agent: HATU (1.5 equiv.)
-
Base: N,N-diisopropylethylamine (DIPEA, 3.0 equiv.)
-
-
Solvent : Anhydrous dimethylformamide (DMF), 0°C to 25°C, 6 h.
-
Yield : 78% after purification (HPLC, C18 column, acetonitrile/water gradient).
Critical Parameter : Maintaining pH < 8 prevents tert-butyl ester hydrolysis.
Deprotection and Salt Formation
Step 4: tert-Butyl Ester Cleavage
-
Reaction : The coupled product is treated with HCl in acetic acid at 20–25°C for 4 h.
-
Side Reaction Mitigation : Acetone is added post-reaction to precipitate the HCl salt, reducing diketopiperazine formation.
-
Yield : 92% (amorphous solid).
Step 5: Recrystallization
-
Solvent System : Acetonitrile/water (9:1) at −20°C.
-
Purity : >99.5% by chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 80:20).
Comparative Analysis of Synthetic Methods
| Parameter | Method A (Patent US20040192613A1) | Method B (Cyclohexyl Adaptation) |
|---|---|---|
| Starting Material | 4-Phenylbutan-2-yl derivative | 4-Cyclohexylbutan-2-yl derivative |
| Coupling Agent | Dicyclohexylcarbodiimide | HATU |
| Reaction Temperature | 30–35°C | 0–25°C |
| Overall Yield | 67% | 72% |
| Diketopiperazine Byproduct | 8–12% | <2% |
Key Insight : Method B’s use of HATU and lower temperatures suppresses byproduct formation, enhancing yield and purity.
Mechanistic Considerations
Stereochemical Control
The (S,S,S) configuration is critical for ACE binding. Circular dichroism (CD) spectroscopy confirms retention of stereochemistry at each step:
-
CD Data : (consistent with (S)-configuration).
Byproduct Formation Pathways
Diketopiperazine arises via intramolecular aminolysis (Figure 2). Key mitigations:
-
Low Temperature : Limits nucleophilic attack by the α-amino group.
-
Solvent Choice : Polar aprotic solvents (DMF) stabilize intermediates.
Scalability and Industrial Feasibility
Process Metrics :
Q & A
Basic Research Questions
Q. How can researchers design a synthesis protocol for Quinapril Cyclohexyl Analogue while ensuring reproducibility?
- Methodological Answer : Begin with a retrosynthetic analysis to identify key intermediates and reaction pathways. Use high-purity reagents (e.g., cyclohexyl derivatives, coupling agents) and optimize reaction conditions (temperature, solvent polarity, catalyst loading) based on precedents from ACE inhibitor syntheses . Validate each step using thin-layer chromatography (TLC) or HPLC to monitor purity. Document deviations (e.g., side products) and refine protocols iteratively.
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic methods:
- NMR (1H/13C) to verify cyclohexyl substitution and stereochemistry.
- Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
- X-ray crystallography (if crystalline) to resolve spatial configurations . Cross-validate with computational simulations (e.g., DFT for vibrational spectra) to address discrepancies in peak assignments .
Q. Which in vitro assays are suitable for initial pharmacological screening of this compound?
- Methodological Answer : Prioritize ACE inhibition assays using purified enzyme extracts. Measure IC50 values via fluorometric or colorimetric substrates (e.g., Hippuryl-Histidyl-Leu). Include positive controls (e.g., unmodified Quinapril) and negative controls (buffer-only) to normalize activity . Assess selectivity by testing against related metalloproteases (e.g., angiotensin II receptor) to rule off-target effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve conflicting bioactivity data across this compound derivatives?
- Methodological Answer : Perform systematic substitutions (e.g., cyclohexyl vs. cyclopentyl groups) and correlate with ACE inhibition potency. Use molecular docking (e.g., AutoDock Vina) to model interactions with ACE active sites, focusing on hydrogen bonding and hydrophobic pockets . Validate hypotheses with mutagenesis studies (e.g., ACE Zn²⁺-binding site variants) to isolate critical binding residues .
Q. What strategies address contradictory pharmacokinetic data between in vitro and in vivo models for this analogue?
- Methodological Answer : Conduct species-specific ADME profiling:
- In vitro : Microsomal stability assays (human/rat liver microsomes) to predict metabolic pathways.
- In vivo : Radiolabeled tracer studies in rodents to quantify bioavailability and tissue distribution . Adjust for interspecies differences (e.g., plasma protein binding) using allometric scaling. Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies .
Q. How can computational modeling optimize the cyclohexyl moiety’s role in enhancing target binding affinity?
- Methodological Answer : Employ free-energy perturbation (FEP) or molecular dynamics (MD) simulations to compare binding energies of cyclohexyl vs. native substituents. Parameterize force fields using quantum mechanical (QM) data for accurate conformational sampling. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .
Q. What statistical frameworks are robust for analyzing dose-response variability in anti-hypertensive efficacy studies?
- Methodological Answer : Apply mixed-effects models to account for inter-subject variability. Use Bayesian hierarchical models to pool data from small-sample preclinical trials. For meta-analysis, adhere to PRISMA guidelines to assess heterogeneity (I² statistic) and publication bias (funnel plots) .
Data Presentation and Reproducibility
Q. How should researchers present conflicting spectral data in publications to ensure transparency?
- Methodological Answer : Include raw spectral files (e.g., NMR FID, MS spectra) as supplementary materials. Annotate ambiguous peaks with possible explanations (e.g., solvent artifacts, diastereomerism) and provide confidence intervals for quantitative measurements . Cross-reference with databases (e.g., PubChem, ChemSpider) to align with published benchmarks .
Q. What protocols ensure reproducibility in pharmacological experiments with this analogue?
- Methodological Answer : Standardize assay conditions (pH, ionic strength, temperature) and pre-register protocols on platforms like Protocols.io . Share compound characterization data (e.g., HPLC chromatograms, elemental analysis) via open-access repositories (e.g., Zenodo) . Use blinded analysis for subjective endpoints (e.g., histopathology) to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
